

futibatinib treatment interruption guidelines

adverse reactions

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Guidelines for Managing Key Adverse Reactions

Adverse Reaction	Recommended Management & Dose Modification [1]
Retinal Pigment Epithelial Detachment (RPED)	Continue futibatinib at current dose. If no improvement within 14 days, withhold and resume at same or reduced dose upon improvement [1].

| **Hyperphosphatemia** | **Serum phosphate >7 to ≤10 mg/dL**: Initiate/adjust phosphate-lowering therapy and **reduce futibatinib dose**. If not resolved in 2 weeks, reduce dose again. **Serum phosphate >10 mg/dL**: **Withhold futibatinib** until ≤7 mg/dL, then resume at a reduced dose [1]. | | **Other Grade 3 Toxicity** | **Withhold** until resolution to Grade ≤1, then resume at a **reduced dose** [1]. | | **Grade 4 Toxicity** | **Permanently discontinue futibatinib** [1]. |

Detailed Management Protocols for Common AEs

The following table provides more detailed information on the incidence, onset, and resolution of common adverse events (AEs) of clinical interest, based on a pooled analysis of 469 patients [2].

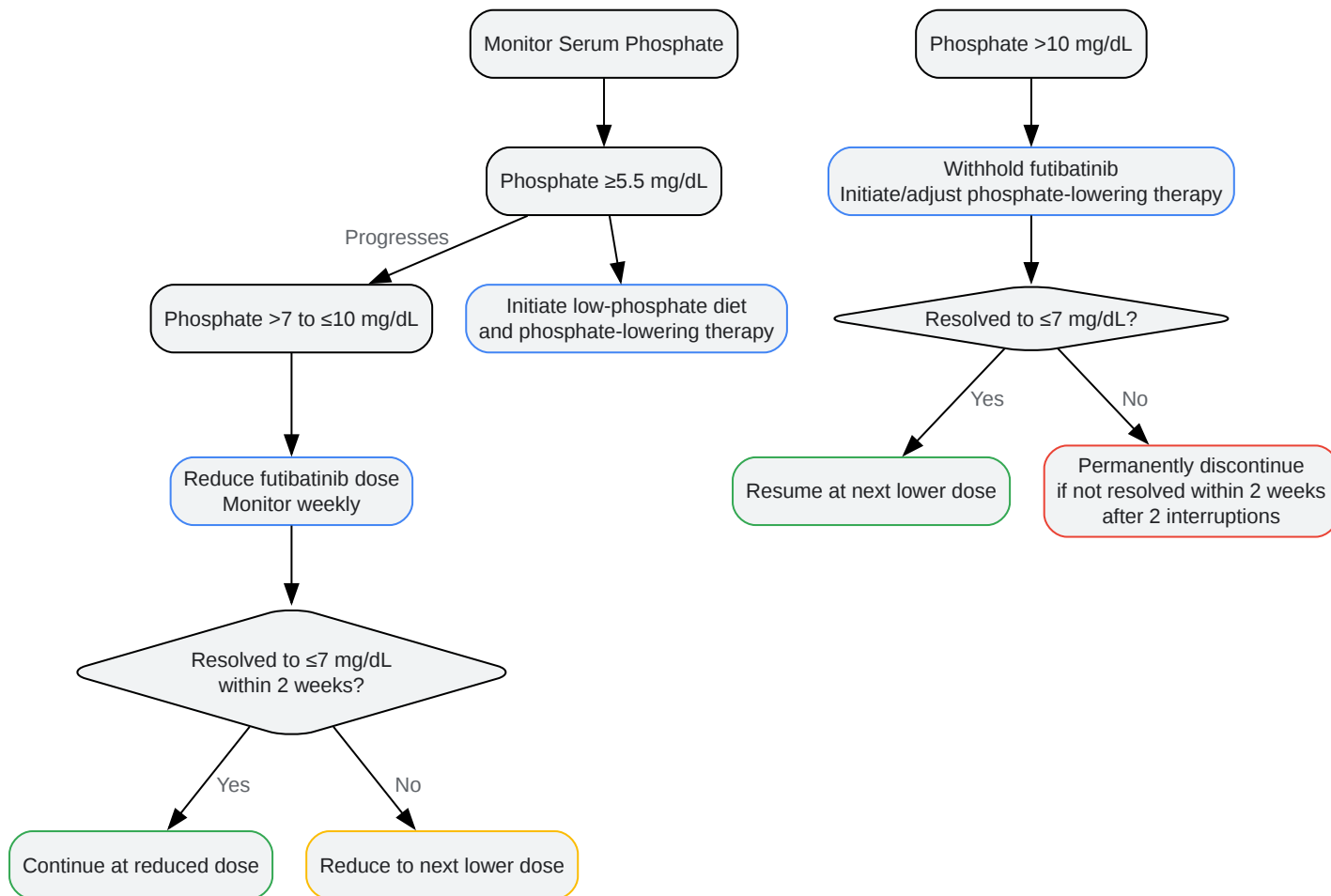
Adverse Event of Clinical Interest	Incidence (All Grades/Grade ≥ 3)	Median Time to Onset (Grade ≥ 3)	Management Strategies
Hyperphosphatemia	82% / 19% [2]	9 days [2]	Phosphate-lowering medication (required in 77% of patients), low-phosphate diet, and dose adjustments [2] [3] [1].
Nail Toxicity	47% (all grades) [3] [4]	Information missing	Typically managed with supportive care; rarely requires dose interruption [2].
Stomatitis	30% (all grades) [3] [4]	Information missing	Managed with baking soda rinses, mucosa-coating agents, and topical anesthetics [5].
Palmar-Plantar Erythrodysesthesia (PPES)	21% (all grades) [3] [4]	Information missing	Prevented with lifestyle changes; managed with moisturizing creams, urea, or salicylic acid [5].
Musculoskeletal Pain	43% (all grades) [3] [4]	Information missing	Supportive care with analgesics [4].
Retinal Disorders	9% (all grades, RPED) [3]	40 days (median time to RPED) [3]	Requires regular ophthalmological exams (at baseline, every 2 months for 6 months, then every 3 months) [3] [1].
Hepatic Adverse Events	27% / 11% [2]	Information missing	Monitor liver function tests; may require dose interruption or reduction [2].

Experimental & Monitoring Protocols

For researchers designing studies or monitoring plans, here are the key methodologies cited in the literature.

- **Ophthalmological Monitoring Protocol:** A comprehensive ophthalmological examination, including **optical coherence tomography (OCT) of the macula**, is required [3] [1].
 - **Frequency:** Prior to initiation, every 2 months for the first 6 months, and every 3 months thereafter [3] [1].
 - **Symptomatic Patients:** Urgent ophthalmologic evaluation is required for any new visual symptoms, with follow-up every 3 weeks until resolution or discontinuation of **futibatinib** [3].
- **Hyperphosphatemia Management Protocol:** Serum phosphate levels should be monitored closely [1].
 - **At or above 5.5 mg/dL:** Initiate a low-phosphate diet and phosphate-lowering therapy [3] [1].
 - **Above 7 mg/dL:** This is a threshold for action. Initiate or intensify phosphate-lowering therapy and implement dose modifications as outlined in the table above [1]. In clinical trials, 77% of patients received phosphate binders [3].
- **Dose Reduction Scheme:** The approved starting dose is 20 mg once daily [1].
 - **First reduction:** 16 mg once daily [1].
 - **Second reduction:** 12 mg once daily [1].
 - **Permanent discontinuation** is required if 12 mg is not tolerated [1].

The following diagram illustrates the decision pathway for managing hyperphosphatemia, which is the most common on-target adverse reaction.



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